molecular formula C21H27N3O2 B12781074 5,11-Dihydro-5-((N,N-diisopropylamino)acetyl)amino(1)benzoxepino(3,4-b)pyridine CAS No. 95968-39-1

5,11-Dihydro-5-((N,N-diisopropylamino)acetyl)amino(1)benzoxepino(3,4-b)pyridine

Cat. No.: B12781074
CAS No.: 95968-39-1
M. Wt: 353.5 g/mol
InChI Key: XOZRXMYTIZSTJV-UHFFFAOYSA-N
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Description

5,11-Dihydro-5-((N,N-diisopropylamino)acetyl)amino(1)benzoxepino(3,4-b)pyridine is a complex organic compound that belongs to the class of benzoxepine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,11-Dihydro-5-((N,N-diisopropylamino)acetyl)amino(1)benzoxepino(3,4-b)pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxepine Core: This step involves the cyclization of a suitable precursor, such as a substituted salicylaldehyde, with a pyridine derivative under acidic conditions.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction using N,N-diisopropylamine.

    Acetylation: The final step involves the acetylation of the amino group using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,11-Dihydro-5-((N,N-diisopropylamino)acetyl)amino(1)benzoxepino(3,4-b)pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: N,N-diisopropylamine in an aprotic solvent like dimethylformamide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 5,11-Dihydro-5-((N,N-diisopropylamino)acetyl)amino(1)benzoxepino(3,4-b)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5,11-Dihydro-5-((N,N-diisopropylamino)acetyl)amino(1)benzoxepino(3,4-b)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5,11-Dihydro-5-((N,N-dimethylamino)acetyl)amino(1)benzoxepino(3,4-b)pyridine
  • 5,11-Dihydro-5-((N,N-diethylamino)acetyl)amino(1)benzoxepino(3,4-b)pyridine
  • 5,11-Dihydro-5-((N,N-dipropylamino)acetyl)amino(1)benzoxepino(3,4-b)pyridine

Uniqueness

The uniqueness of 5,11-Dihydro-5-((N,N-diisopropylamino)acetyl)amino(1)benzoxepino(3,4-b)pyridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N,N-diisopropylamino group, in particular, can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

95968-39-1

Molecular Formula

C21H27N3O2

Molecular Weight

353.5 g/mol

IUPAC Name

N-(5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)-2-[di(propan-2-yl)amino]acetamide

InChI

InChI=1S/C21H27N3O2/c1-14(2)24(15(3)4)12-20(25)23-21-16-9-7-11-22-18(16)13-26-19-10-6-5-8-17(19)21/h5-11,14-15,21H,12-13H2,1-4H3,(H,23,25)

InChI Key

XOZRXMYTIZSTJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC(=O)NC1C2=C(COC3=CC=CC=C13)N=CC=C2)C(C)C

Origin of Product

United States

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